

A Comparative Guide to the Characterization of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic
acid

Cat. No.: B085321

[Get Quote](#)

This guide provides a comparative analysis of the characterization data for **3,5-Dibromo-2-methoxybenzoic acid** and its structural analogs. It is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these compounds. The guide summarizes key physicochemical and spectroscopic data and provides detailed experimental protocols for common analytical techniques.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,5-Dibromo-2-methoxybenzoic acid** and its related compounds. These properties are fundamental for the handling, formulation, and quality control of these chemical entities.

Property	3,5-Dibromo-2-methoxybenzoic Acid	3,5-Dibromo-4-methoxybenzoic Acid	2-Methoxybenzoic Acid	3,5-Dibromobenzoic Acid
Molecular Formula	C ₈ H ₆ Br ₂ O ₃ [1]	C ₈ H ₆ Br ₂ O ₃ [2] [3] [4] [5]	C ₈ H ₈ O ₃	C ₇ H ₄ Br ₂ O ₂ [6]
Molecular Weight (g/mol)	309.94 [1]	309.94 [2] [3] [4] [5]	152.15	279.91
CAS Number	13130-23-9 [7]	4073-35-2 [2] [3] [4] [5]	579-75-9	618-58-6 [6]
Appearance	-	White to off-white crystalline powder [2] [4] [5]	White crystalline powder	-
Melting Point (°C)	-	226-229 [2]	98-100	218-220
Boiling Point (°C)	-	Predicted: 374.6 ± 42.0 [4]	~275	-
Solubility	-	Soluble in methanol, ethanol, and DMSO [2]	Slightly soluble in water	-

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. This section compares the available spectroscopic data for **3,5-Dibromo-2-methoxybenzoic acid** and its alternatives. Note: Experimental data for **3,5-Dibromo-2-methoxybenzoic acid** is limited; predicted values are provided where experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
3,5-Dibromo-2-methoxybenzoic Acid	Predicted: Aromatic protons (2H, multiplet), Methoxy protons (3H, singlet), Carboxylic acid proton (1H, broad singlet)	Predicted: Signals for carboxylic, aromatic, and methoxy carbons.
3,5-Dibromo-4-methoxybenzoic Acid	Aromatic protons (s, 2H), Methoxy protons (s, 3H) ^[3]	Carboxylic Acid: ~165, Aromatic Carbons: ~158, ~139, ~131, ~115, Methoxy Carbon: ~61
2-Methoxybenzoic Acid	Aromatic protons (multiplet), Methoxy protons (singlet), Carboxylic acid proton (broad singlet)	Signals for carboxylic, aromatic, and methoxy carbons.
3,5-Dibromobenzoic Acid	Aromatic protons (multiplet), Carboxylic acid proton (broad singlet)	Signals for carboxylic and aromatic carbons.

Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm^{-1})
3,5-Dibromo-2-methoxybenzoic Acid	Predicted: O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (methoxy and carboxylic acid), C-Br stretch, Aromatic C-H and C=C stretches.
3,5-Dibromo-4-methoxybenzoic Acid	O-H stretch (broad), C=O stretch, C-O stretch, C-Br stretch, Aromatic C-H and C=C stretches ^[4]
2-Methoxybenzoic Acid	O-H stretch (broad), C=O stretch, C-O stretch, Aromatic C-H and C=C stretches
3,5-Dibromobenzoic Acid	O-H stretch (broad), C=O stretch, C-O stretch, C-Br stretch, Aromatic C-H and C=C stretches

Mass Spectrometry (MS)

Compound	Key Mass Fragments (m/z)
3,5-Dibromo-2-methoxybenzoic Acid	Predicted: $[M+H]^+$: 308.87566, $[M-H]^-$: 306.86110, with characteristic isotopic pattern for two bromine atoms.
3,5-Dibromo-4-methoxybenzoic Acid	Molecular ion peak with a characteristic isotopic pattern due to two bromine atoms[4][5]
2-Methoxybenzoic Acid	Molecular ion peak at m/z 152.
3,5-Dibromobenzoic Acid	Molecular ion peak at m/z 278/280/282, showing the isotopic pattern for two bromine atoms.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these benzoic acid derivatives are provided below.

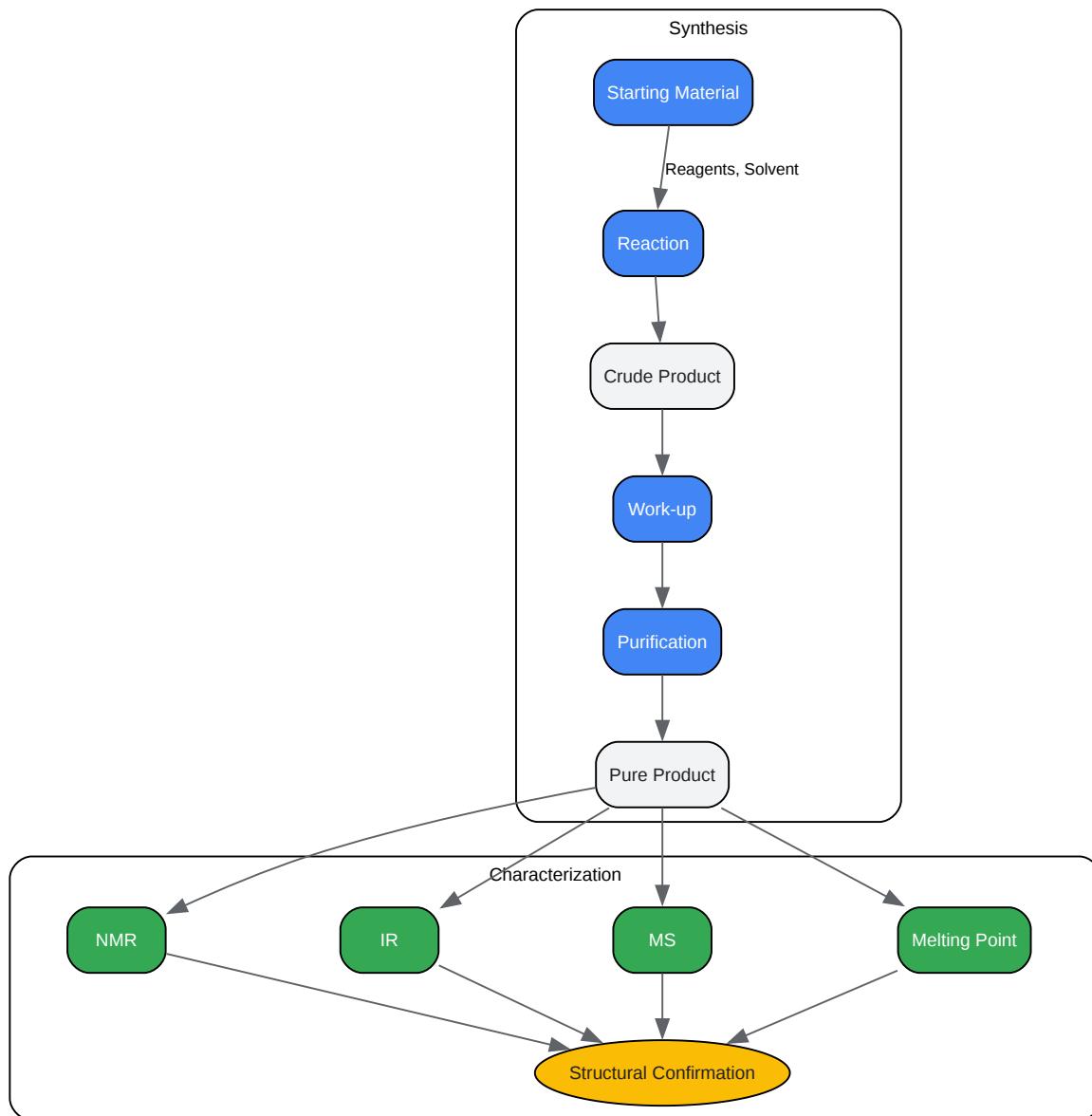
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Data Acquisition: Record 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire proton-decoupled ^{13}C NMR spectra. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

- KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
- ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to observe the characteristic isotopic pattern of bromine atoms.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted benzoic acid derivative like **3,5-Dibromo-2-methoxybenzoic acid**.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and subsequent characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-DIBROMO-2-METHOXYBENZOIC ACID CAS#: 13130-23-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Guide to the Characterization of 3,5-Dibromo-2-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085321#characterization-data-for-3-5-dibromo-2-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com